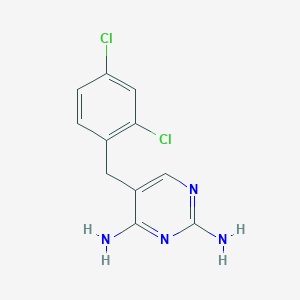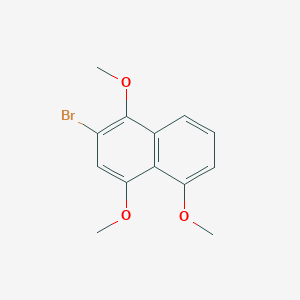
4'-Methoxy-2-methyl-biphenyl
Descripción general
Descripción
4’-Methoxy-2-methyl-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to the fourth carbon of one benzene ring and a methyl group (-CH₃) attached to the second carbon of the other benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 4’-Methoxy-2-methyl-biphenyl is through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromoanisole), arylboronic acid (e.g., 2-methylphenylboronic acid), palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate).
Solvent: A polar solvent such as dimethylformamide or toluene.
Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.
Time: The reaction usually takes several hours to complete.
Industrial Production Methods:
In an industrial setting, the production of 4’-Methoxy-2-methyl-biphenyl can be scaled up using similar Suzuki-Miyaura coupling conditions. The process involves optimizing the reaction parameters to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
4’-Methoxy-2-methyl-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Formation of 4’-methoxy-2-methyl-benzophenone.
Reduction: Formation of 2-methyl-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4’-Methoxy-2-methyl-biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-2-methyl-biphenyl depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
2-Methoxy-4’-methylbiphenyl: Similar structure but with different positions of the methoxy and methyl groups.
4-Methoxy-2-methylbiphenyl: Another isomer with the same molecular formula but different arrangement of substituents.
4-Methoxy-biphenyl: Lacks the methyl group, making it less sterically hindered.
Uniqueness:
4’-Methoxy-2-methyl-biphenyl is unique due to the specific positions of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating groups can enhance its stability and potential interactions with biological targets.
Propiedades
IUPAC Name |
1-methoxy-4-(2-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJFZNIMOMCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438537 | |
| Record name | 4-o-tolylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92495-54-0 | |
| Record name | 4-o-tolylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)






